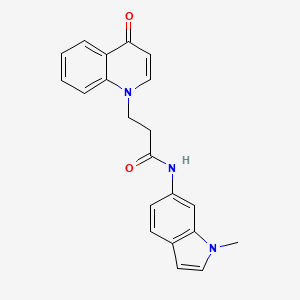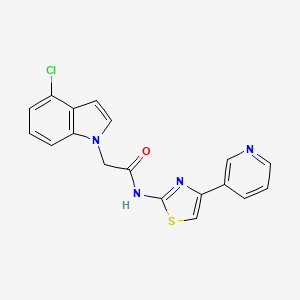![molecular formula C17H14F2N4OS B12162230 4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12162230.png)
4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity. The presence of difluoromethyl and sulfanyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-[(difluoromethyl)sulfanyl]benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then subjected to cyclization with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic or basic conditions to yield the final product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound exhibits potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes. This makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, the compound’s structural features are explored for their therapeutic potential. It may serve as a lead compound for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The difluoromethyl and sulfanyl groups can form strong hydrogen bonds and van der Waals interactions with target proteins, influencing their function. The pyrazolone core can chelate metal ions, affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{4-[(Trifluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- 4-(2-{4-[(Methylthio)phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
Compared to similar compounds, 4-(2-{4-[(difluoromethyl)sulfanyl]phenyl}hydrazin-1-ylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one offers enhanced stability and reactivity due to the presence of the difluoromethyl group. This makes it more suitable for applications requiring robust chemical properties.
Properties
Molecular Formula |
C17H14F2N4OS |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14F2N4OS/c1-11-15(16(24)23(22-11)13-5-3-2-4-6-13)21-20-12-7-9-14(10-8-12)25-17(18)19/h2-10,17,22H,1H3 |
InChI Key |
DFADLDHVYRMNNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-7-[pyrrolidin-1-yl(3,4,5-trimethoxyphenyl)methyl]quinolin-8-ol](/img/structure/B12162148.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one](/img/structure/B12162149.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide](/img/structure/B12162150.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B12162155.png)
![6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12162159.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B12162163.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B12162166.png)
methanone](/img/structure/B12162178.png)
![methyl 4-({[4-(2,3,4-trifluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B12162186.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B12162194.png)

![2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12162199.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12162219.png)
